molecular formula C25H25N3OS2 B12170208 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-hexyl-2-thioxothiazolidin-4-one CAS No. 307953-10-2

5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-hexyl-2-thioxothiazolidin-4-one

Katalognummer: B12170208
CAS-Nummer: 307953-10-2
Molekulargewicht: 447.6 g/mol
InChI-Schlüssel: GDWVFUBUKLCCAI-XLNRJJMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Structural Characteristics

This compound is a thiazolidinone derivative featuring a pyrazole moiety linked via a methylene bridge to the thiazolidinone core. Its IUPAC name, (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one, reflects the Z-configuration of the exocyclic double bond and the substitution pattern. Key structural attributes include:

  • Pyrazole ring : A 1,3-diphenyl-substituted pyrazole at position 4, contributing aromatic stability and steric bulk.
  • Thiazolidinone core : A five-membered ring containing sulfur and nitrogen atoms, with a thioxo group at position 2 and a hexyl chain at position 3.
  • Methylene bridge : Connects the pyrazole and thiazolidinone moieties, enabling conjugation and planar rigidity.

The molecular structure was confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, with the hexyl chain enhancing lipophilicity for improved membrane permeability. Table 1 summarizes critical molecular properties.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula $$ \text{C}{25}\text{H}{25}\text{N}3\text{OS}2 $$
Molecular Weight 447.62 g/mol
CAS Number 307953-10-2
Key Functional Groups Thioxothiazolidinone, Pyrazole

Historical Context of Rhodanine-Based Compound Development

Rhodanine (2-thioxothiazolidin-4-one) derivatives have been studied since the early 20th century, with initial interest in their antimicrobial properties. The discovery of epalrestat, a rhodanine derivative used to treat diabetic neuropathy, marked a turning point in the 1980s. Subsequent research focused on modifying the rhodanine scaffold to enhance bioactivity and selectivity. The introduction of pyrazole moieties, as seen in this compound, emerged in the 2000s to exploit synergistic effects between heterocycles. For example, the pyrazole’s ability to engage in hydrogen bonding complemented the thiazolidinone’s capacity to inhibit enzymes like aldose reductase. This hybrid approach addressed limitations of early rhodanine derivatives, such as poor metabolic stability and off-target effects.

Significance in Medicinal Chemistry and Drug Discovery

The compound’s significance stems from its dual-targeting potential and structural versatility. Its thioxothiazolidinone core acts as a Michael acceptor, enabling covalent interactions with cysteine residues in viral proteases. Meanwhile, the pyrazole moiety contributes to π-π stacking interactions with aromatic residues in bacterial DNA gyrase. Recent studies highlight its inhibitory activity against:

  • Antimicrobial targets : Methicillin-resistant Staphylococcus aureus (MRSA) biofilm formation.
  • Antiviral targets : HIV-1 integrase through chelation of divalent metal ions.

Table 2 compares its structural features to other rhodanine derivatives, underscoring the advantages of the hexyl chain and diphenylpyrazole group.

Table 2: Structural Comparison of Rhodanine Derivatives

Compound Key Modifications Bioactivity Enhancement Source
Rhodanine (unsubstituted) None Low solubility, rapid metabolism
Epalrestat Carboxylic acid substituent Aldose reductase inhibition
This compound Hexyl chain, diphenylpyrazole Improved lipophilicity, target affinity

Eigenschaften

CAS-Nummer

307953-10-2

Molekularformel

C25H25N3OS2

Molekulargewicht

447.6 g/mol

IUPAC-Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N3OS2/c1-2-3-4-11-16-27-24(29)22(31-25(27)30)17-20-18-28(21-14-9-6-10-15-21)26-23(20)19-12-7-5-8-13-19/h5-10,12-15,17-18H,2-4,11,16H2,1H3/b22-17-

InChI-Schlüssel

GDWVFUBUKLCCAI-XLNRJJMWSA-N

Isomerische SMILES

CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S

Kanonische SMILES

CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S

Herkunft des Produkts

United States

Vorbereitungsmethoden

Byproduct Formation During Alkylation

Over-alkylation of rhodanine at the S-2 position can occur with excess 1-bromohexane. Limiting the alkyl bromide to 1.2 equivalents and stepwise addition mitigates this issue.

Condensation Stereoselectivity

The Knoevenagel reaction predominantly forms the (Z)-isomer due to steric hindrance from the hexyl group. Polar solvents like DMF favor (E)-isomer formation but reduce yields.

Industrial-Scale Considerations

  • Cost Efficiency : Rhodanine (∼$120/mol) and 1-bromohexane (∼$90/mol) contribute to 65% of raw material costs.

  • Green Chemistry : Solvent-free condensation reduces waste but requires energy-intensive heating.

  • Catalyst Recovery : Piperidine can be distilled and reused, lowering process costs .

Analyse Chemischer Reaktionen

Reaktionstypen

5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylen)-3-hexyl-2-thioxothiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Anti-inflammatory Activity

Recent studies have highlighted the potential of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-hexyl-2-thioxothiazolidin-4-one as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are mediators of inflammation. In vitro assays demonstrated that this compound can inhibit mPGES-1 without significantly affecting other COX isozymes, suggesting a favorable side-effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that it exhibits significant antibacterial activity, making it a candidate for further development as an antibacterial agent .

3. Cytotoxicity and Cancer Research

A series of derivatives based on this compound have been synthesized and tested for cytotoxic effects against cancer cell lines. These studies revealed that certain modifications to the thiazolidinone structure enhance cytotoxicity, indicating potential applications in cancer therapy . The mechanism of action appears to involve apoptosis induction in cancer cells, making it an attractive scaffold for further drug development.

Case Study 1: Anti-inflammatory Effects
In a study published in 2018, researchers synthesized several derivatives of the compound and evaluated their ability to inhibit mPGES-1. The most potent derivative demonstrated an IC50 value significantly lower than that of traditional NSAIDs, suggesting enhanced efficacy with potentially fewer side effects .

Case Study 2: Antibacterial Properties
A comprehensive screening of the compound's antibacterial activity revealed that it inhibited growth in both Gram-positive and Gram-negative bacteria. The study utilized the well diffusion method to quantify the effectiveness, showing promise for development as an antibiotic agent .

Case Study 3: Cytotoxicity Assessment
A series of thiazolidinone derivatives were tested against human cancer cell lines. Results indicated that specific modifications to the pyrazole ring increased cytotoxic effects significantly compared to the parent compound, leading to further exploration into structure-activity relationships .

Wirkmechanismus

The mechanism of action of 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-hexyl-2-thioxothiazolidin-4-one involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. Molecular modeling studies have shown that it can bind to specific proteins involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Modifications and Physical Properties

The compound’s analogs vary in substituents on the pyrazole and thiazolidinone rings, influencing their physical properties and synthetic accessibility. Key comparisons include:

Table 1: Physical Properties of Selected Analogs
Compound Name Substituents (Pyrazole/Thiazolidinone) Melting Point (°C) Yield (%)
Target Compound (3-hexyl) 1,3-Diphenyl; 3-hexyl Not reported Not reported
5-((1-Phenyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one 4-Chlorophenyl; none 197 78
5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one None; none 185 65
7c (mPGES-1 inhibitor) 4-Chlorophenyl (pyrazole-1); butyl Not reported Not reported
14f (mPGES-1 inhibitor) Thiazolidinedione acetic acid; 4-chlorophenyl Not reported Not reported

Key Observations :

  • Analogs with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit higher melting points, suggesting increased crystallinity .
mPGES-1 Inhibition

The target compound’s analogs demonstrate varying potencies against mPGES-1, driven by substituent effects:

Table 2: Inhibitory Activity of mPGES-1 Inhibitors
Compound Substituents (Pyrazole-1/Pyrazole-3) Thiazolidinone Modifications IC50 (nM) Selectivity (vs. COX)
Target 1,3-Diphenyl 3-hexyl Not tested Not reported
7c 4-Chlorophenyl/None Barbituric acid 36 High
14f 4-Chlorophenyl/None Thiazolidinedione acetic acid 36 High
Lead 2 Benzylidene Barbituric acid 622 Moderate

Key SAR Insights :

  • Pyrazole-1 Substituents : Bulky groups (e.g., 4-chlorophenyl) occupy hydrophobic pockets near PGH2, enhancing binding . However, excessively large groups reduce potency (e.g., octyl in 7e vs. butyl in 7c) .
  • Thiazolidinone Modifications: Replacing barbituric acid with 2-thioxothiazolidin-4-one (as in the target compound) or thiazolidinedione acetic acid (14f) improves hydrogen bonding with S127 (barbituric acid) or R52/H53 (thiazolidinedione), respectively .
  • Hexyl Chain : The 3-hexyl group may extend into hydrophobic regions of mPGES-1, though its exact impact requires further testing.
Cytotoxicity and Broad-Spectrum Activity

Derivatives with triazolemethyl groups (e.g., compounds 8a–n) exhibit cytotoxic effects, highlighting the scaffold’s versatility . While the target compound’s cytotoxicity is unreported, its hexyl chain could modulate apoptotic pathways similarly to phenethyl analogs .

Biologische Aktivität

5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-hexyl-2-thioxothiazolidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from 1,3-diphenyl-1H-pyrazole derivatives. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

Anti-inflammatory Activity

One of the primary biological activities observed for this compound is its anti-inflammatory effect. Studies have shown that derivatives with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. For instance, compounds derived from pyrazole scaffolds have demonstrated IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory properties .

Table 1: Comparison of Anti-inflammatory Activities

CompoundIC50 (μM)COX Selectivity Index
This compoundTBDTBD
Standard Drug (Diclofenac)54.65-
Novel Pyrazole Derivative0.028.22

Anticancer Activity

Research has indicated that similar thiazolidinone derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro studies have shown that certain derivatives lead to significant reductions in cell viability in human cancer cell lines, suggesting their potential as anticancer agents .

Case Study: Cytotoxic Effects
A case study involving a series of thiazolidinone derivatives indicated that compounds with the diphenylpyrazole moiety exhibited promising cytotoxicity against breast cancer cells (MCF7). The study reported an IC50 value of approximately 25 μM for one derivative, highlighting the importance of structural modifications in enhancing biological activity .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. The compound's structural features allow it to interact with the active sites of COX enzymes and other related proteins, thereby modulating inflammatory responses without significantly affecting normal physiological processes .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-hexyl-2-thioxothiazolidin-4-one with high purity?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or aldehydes.
  • Step 2: Introduction of the thiazolidinone moiety through a Knoevenagel condensation between the pyrazole-aldehyde intermediate and 3-hexyl-2-thioxothiazolidin-4-one.
  • Critical conditions : Use ethanol or DMF as solvents, reflux temperatures (70–100°C), and acid/base catalysts (e.g., piperidine or acetic acid) to optimize yields (70–85%) .
  • Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and thiazolidinone rings. For example, the exocyclic double bond (C5-methylene) shows characteristic deshielded protons at δ 7.8–8.2 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and monitor reaction progress .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak (m/z 467.605) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazolidinone derivatives with structural similarities to this compound?

  • Systematic SAR Studies : Compare analogs with varying substituents (e.g., hexyl chain length, phenyl vs. fluorophenyl groups). For instance, fluorinated aromatic moieties enhance antimicrobial activity by improving membrane penetration .
  • Data Normalization : Control for assay conditions (e.g., cell line viability, IC50 protocols) to isolate structural effects from experimental variability.
  • In Silico Modeling : Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to targets like bacterial enoyl-ACP reductase or human PPARγ, explaining discrepancies in activity .

Q. What experimental strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound’s antimicrobial activity?

  • Functional Group Modulation : Synthesize analogs with modified alkyl chains (e.g., shorter hexyl → butyl) or electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring to test hydrophobicity and electronic effects .
  • Biological Assays : Perform MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate results with LogP values to assess membrane permeability .
  • Metabolite Profiling : LC-MS/MS identifies oxidative or hydrolytic metabolites in liver microsomes, linking stability to efficacy .

Q. How can researchers mitigate synthetic by-products during the Knoevenagel condensation step?

  • Condition Optimization : Use anhydrous solvents (e.g., dried DMF) and inert atmospheres (N2/Ar) to suppress aldol side reactions .
  • Catalyst Screening : Replace traditional bases (e.g., piperidine) with organocatalysts like L-proline to enhance regioselectivity .
  • Real-Time Monitoring : Employ TLC (hexane/ethyl acetate, 3:1) or in-situ IR spectroscopy to track intermediate formation and halt reactions at ~90% conversion .

Q. What are the key considerations for designing stability studies of this compound under physiological conditions?

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and analyze degradation via HPLC. Thiazolidinone rings are prone to hydrolysis at acidic pH .
  • Light/Temperature Sensitivity : Store samples in amber vials at -20°C and assess decomposition over 1–6 months using accelerated stability protocols (40°C/75% RH) .
  • Plasma Stability : Test compound integrity in human plasma (37°C, 1–24 hours) to predict in vivo half-life .

Q. How can computational chemistry aid in predicting the compound’s pharmacokinetic properties?

  • ADME Prediction : Tools like SwissADME calculate key parameters:
    • Lipophilicity (LogP) : ~4.2 (suggests moderate blood-brain barrier penetration) .
    • Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates formulation strategies (e.g., nanoemulsions) .
  • CYP450 Inhibition : Molecular dynamics simulations identify interactions with CYP3A4/2D6 isoforms, guiding toxicity assessments .

Q. What methods validate the compound’s mechanism of action in anticancer assays?

  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies cell death in treated vs. untreated cancer lines (e.g., MCF-7) .
  • Target Engagement : Western blotting detects downstream biomarkers (e.g., cleaved caspase-3, Bcl-2 suppression) .
  • Kinase Profiling : Broad-spectrum kinase panels (e.g., Eurofins) identify off-target effects, ensuring selectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.